molecular formula C15H31NO6Si B13435297 oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

Cat. No.: B13435297
M. Wt: 349.49 g/mol
InChI Key: RVFRDSQXXSRCOI-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines the structural features of oxolane (tetrahydrofuran) and a triethoxysilylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of oxolan-2-ylmethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be represented as follows:

Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanateOxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate\text{Oxolan-2-ylmethanol} + \text{3-(Triethoxysilyl)propyl isocyanate} \rightarrow \text{this compound} Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanate→Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Condensation: Catalyzed by acids or bases, often under mild heating.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Formation of silanol derivatives.

    Condensation: Formation of polysiloxanes.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds are valuable in the development of advanced materials with tailored properties.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.

Medicine

In medicine, the compound’s ability to form biocompatible coatings makes it a candidate for use in medical devices and implants. Its potential to deliver therapeutic agents in a controlled manner is also being investigated.

Industry

In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the adhesion and durability of these materials is highly valued.

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, crosslinked network that imparts desirable properties to the material, such as enhanced adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl isocyanate

Uniqueness

Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is unique due to the presence of both the oxolane ring and the triethoxysilylpropyl group. This combination imparts unique properties, such as enhanced hydrolytic stability and the ability to form strong, durable coatings. The oxolane ring also provides flexibility and compatibility with various substrates, making it a versatile compound for a wide range of applications.

Properties

Molecular Formula

C15H31NO6Si

Molecular Weight

349.49 g/mol

IUPAC Name

oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C15H31NO6Si/c1-4-20-23(21-5-2,22-6-3)12-8-10-16-15(17)19-13-14-9-7-11-18-14/h14H,4-13H2,1-3H3,(H,16,17)

InChI Key

RVFRDSQXXSRCOI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OCC1CCCO1)(OCC)OCC

Origin of Product

United States

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